Plasma AUC Contribution: D-4′,7-diG Falls Below the Major-Metabolite Threshold in Humans
In a controlled human study following kinako ingestion, daidzein-7-glucuronide-4′-sulfate (D-7G-4′S) accounted for 53.3% of total daidzein metabolite AUC, while daidzein-4′,7-diglucuronide (D-4′,7-diG) was not listed among the major contributors, indicating its AUC contribution is below the reporting threshold (≤2–3% of total) [1]. By contrast, the analogous genistein diglucuronide (G-4′,7-diG) constituted 26.6% of total genistein metabolite AUC, confirming that diglucuronidation is a major clearance route for genistein but a negligible pathway for daidzein in humans [1].
| Evidence Dimension | Percentage contribution to total plasma metabolite AUC (0–48 h) in healthy adults after a single oral dose of kinako |
|---|---|
| Target Compound Data | Daidzein-4′,7-diglucuronide (D-4′,7-diG): not reported among major metabolites; implied <3% of total daidzein AUC |
| Comparator Or Baseline | Daidzein-7-glucuronide-4′-sulfate (D-7G-4′S): 53.3% of total daidzein AUC; Genistein-4′,7-diglucuronide (G-4′,7-diG): 26.6% of total genistein AUC |
| Quantified Difference | D-4′,7-diG AUC contribution is ≥17-fold lower than that of D-7G-4′S and ≥8-fold lower than that of G-4′,7-diG |
| Conditions | HPLC-UV-DAD quantification of 16 intact isoflavone metabolites in plasma from 10 healthy volunteers; AUC calculated from 0 to 48 h post-dose |
Why This Matters
Because D-4′,7-diG is a minor or trace component in human plasma, its accurate quantification cannot be achieved using a surrogate standard (e.g., genistein diglucuronide), necessitating procurement of the authentic, highly pure D-4′,7-diG reference material.
- [1] Hosoda K, Furuta T, Ishii K. Metabolism and Disposition of Isoflavone Conjugated Metabolites in Humans after Ingestion of Kinako. Drug Metabolism and Disposition, 2011, 39(9):1762-1767. DOI: 10.1124/dmd.111.038281 View Source
